molecular formula C16H17F3N4 B5677348 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine

2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine

Cat. No. B5677348
M. Wt: 322.33 g/mol
InChI Key: RBCPRQOAWQLMTN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to improve the physicochemical and pharmacological properties of parent molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various reagents . For instance, trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate can be used to construct pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles .

Scientific Research Applications

properties

IUPAC Name

2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4/c17-16(18,19)14-4-1-3-13(11-14)12-22-7-9-23(10-8-22)15-20-5-2-6-21-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCPRQOAWQLMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326613
Record name 2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine

CAS RN

414873-98-6
Record name 2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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